molecular formula C5H6FN3O2 B13449955 1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- CAS No. 104575-32-8

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro-

Cat. No.: B13449955
CAS No.: 104575-32-8
M. Wt: 159.12 g/mol
InChI Key: GGLVNMBXNKDQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- is a substituted imidazole derivative. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorine atom at the 4th position, two methyl groups at the 1st and 2nd positions, and a nitro group at the 5th position. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- can be achieved through several methods. Common synthetic routes include:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This involves the reaction of an α-haloketone with an aldehyde and ammonia.

    Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From α-Halo Ketones: This involves the reaction of α-halo ketones with ammonia or primary amines.

    Marckwald Synthesis: This involves the reaction of an α-haloketone with an aldehyde and ammonia.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability .

Comparison with Similar Compounds

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- can be compared with other similar compounds, such as:

The presence of both the fluorine and nitro groups in 1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- makes it unique, as these groups can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

104575-32-8

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

4-fluoro-1,2-dimethyl-5-nitroimidazole

InChI

InChI=1S/C5H6FN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3

InChI Key

GGLVNMBXNKDQBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.